(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethyl)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime
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Overview
Description
The compound (2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethyl)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes tert-butyl, trifluoromethyl, and indole moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethyl)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of Substituents: The tert-butyl and trifluoromethyl groups can be introduced via Friedel-Crafts alkylation and electrophilic aromatic substitution, respectively.
Oxime Formation: The final step involves the reaction of the indole derivative with hydroxylamine to form the methyloxime group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethyl)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethyl)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethyl)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Methylphenyl)-6-methyl-1-(4-trifluoromethylphenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime
- (2-(4-Ethylphenyl)-6-methyl-1-(4-trifluoromethylphenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime
Uniqueness
The presence of the tert-butyl group in (2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethyl)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime imparts unique steric and electronic properties, distinguishing it from similar compounds. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(4-tert-butylphenyl)-N-methoxy-6-methyl-1-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N2O/c1-17-14-23(31-33-5)22-16-24(18-6-8-19(9-7-18)26(2,3)4)32(25(22)15-17)21-12-10-20(11-13-21)27(28,29)30/h6-13,16-17H,14-15H2,1-5H3/b31-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWZHAZIUBRFCM-UQRQXUALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(C)(C)C)C(=NOC)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(C)(C)C)/C(=N/OC)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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